
N-(4-fluorophenyl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)-1H-indazole-3-carboxamide” is a compound that contains an indazole core, which is a type of nitrogen-containing heterocycle . The indazole ring is substituted at the 3-position with a carboxamide group and at the 1-position with a 4-fluorophenyl group . Compounds with similar structures have been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an indazole ring, which is a bicyclic compound containing a benzene ring fused to a pyrazole ring . The indazole ring would be substituted at the 3-position with a carboxamide group and at the 1-position with a 4-fluorophenyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure and purity. Factors such as its solubility, melting point, boiling point, and stability would need to be determined experimentally .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has demonstrated the synthesis and biological evaluation of various N-phenyl-1H-indazole-1-carboxamide derivatives, highlighting their antitumor properties. For instance, compounds synthesized through the condensation of specific benzene derivatives have shown inhibition of cancer cell line proliferation, with certain derivatives exhibiting significant cytotoxic activities against human cancer cell lines, including breast, colorectal, and colon cancer (Hao et al., 2017; Aliabadi et al., 2010; Maggio et al., 2011). These findings suggest the potential of N-(4-fluorophenyl)-1H-indazole-3-carboxamide derivatives in cancer chemotherapy.
Met Kinase Inhibition
A derivative, specifically a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was identified as a potent and selective Met kinase inhibitor. This compound showed promise in inhibiting tumor growth in a Met-dependent human gastric carcinoma xenograft model, indicating its potential in cancer treatment (Schroeder et al., 2009).
Monoamine Oxidase Inhibitors
Indazole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a potential target for treating neurological disorders. These compounds, through their inhibitory activity, could be relevant in the development of treatments for conditions such as Parkinson's disease (Tzvetkov et al., 2014).
Structural and Interaction Studies
The synthesis, structural characterization, and biological activity of various N-(ferrocenylmethyl)benzene-carboxamide derivatives have been explored, with some compounds displaying cytotoxic effects on specific breast cancer cell lines. Such research underscores the importance of structural analysis in understanding the biological activity of these compounds (Kelly et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Indazole derivatives, including “N-(4-fluorophenyl)-1H-indazole-3-carboxamide”, could be studied for various biological activities. Future research could focus on the synthesis of new derivatives, the exploration of their biological activities, and the optimization of their properties for potential therapeutic applications .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-9-5-7-10(8-6-9)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDDTWWWTGIOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2841636.png)
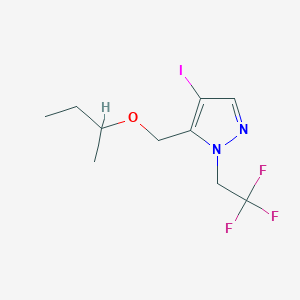

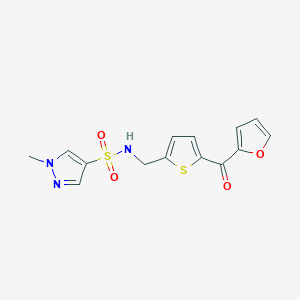
![N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2841640.png)
![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)
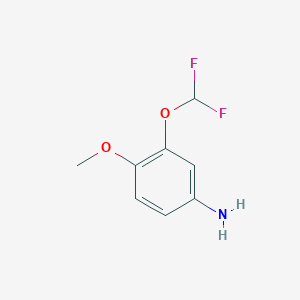
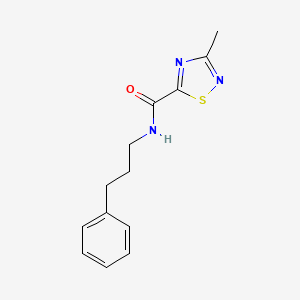
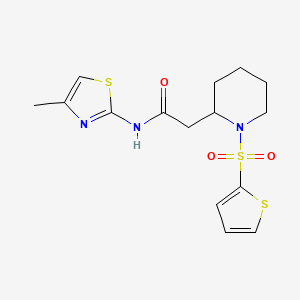
![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)
